Methallyl cyanide (3-Methyl-3-butenenitrile) is an organic compound classified as a nitrile. It is a volatile, colorless liquid with a pungent odor. While it is naturally found in some plant species, specifically as a degradation product of glucosinolates in rapeseed oil [, , , , ], its primary use in scientific research stems from its role as a chemical intermediate in various syntheses.
Synthesis Analysis
From Methallyl Chloride: Reacting methallyl chloride with sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide [].
From Isobutyraldehyde: Condensation of isobutyraldehyde with hydroxylamine hydrochloride, followed by dehydration of the resulting oxime with acetic anhydride [].
From Trifluoropentanoic Acid Precursors: Synthesized from various precursors like methallyl cyanide itself (I), methyl trifluoroethyl ketone (IV), or trifluoropentanol (VIII) leading to the production of 2-amino-3-methyl-5,5,5-trifluoropentanoic acid (III) [].
Applications
Flavor and Aroma Profiling: Methallyl cyanide is a significant contributor to the flavor profile of rapeseed oil. Its concentration can be used to assess the oil's quality and differentiate between oils from different geographical origins [, , , , , , , ].
Marker for Processing Effects: Changes in the concentration of Methallyl cyanide can indicate the impact of different processing techniques on rapeseed oil. For example, refining processes significantly reduce its concentration, affecting the final flavor [, ].
Future Directions
Exploring Bioactivity: Further research is needed to investigate the potential bioactivity of Methallyl cyanide hinted at in mustard seeds []. This could include exploring its potential anti-inflammatory, analgesic, or other medicinal properties.
Related Compounds
4-Isothiocyanato-1-butene
Compound Description: 4-Isothiocyanato-1-butene is a glucosinolate degradation product found in rapeseed oil. It contributes to the pungent flavor of unrefined rapeseed oil. [, , , , ]
5-Cyano-1-pentene
Compound Description: 5-Cyano-1-pentene is another glucosinolate degradation product found in rapeseed oil, contributing to its characteristic flavor. [, ]
Relevance: Similar to Methallyl cyanide, 5-Cyano-1-pentene is a nitrile compound and a glucosinolate degradation product that influences the flavor profile of rapeseed oil. [, ]
3-Phenylpropionitrile
Compound Description: 3-Phenylpropionitrile, also known as benzenepropanenitrile, is a volatile flavor compound found in rapeseed oil, originating from glucosinolate degradation. [, ]
Relevance: Like Methallyl cyanide, 3-Phenylpropionitrile is derived from glucosinolates in rapeseed oil and contributes to its overall flavor. [, ]
Allyl Isothiocyanate
Compound Description: Allyl isothiocyanate is a pungent compound found in various plants, including mustard, and is known for its strong flavor and potential bioactive properties. []
Relevance: Allyl isothiocyanate shares a similar chemical structure with Methallyl cyanide, both containing a nitrile group. They can both be found in Brassica species, contributing to their characteristic flavors. []
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde that contributes to the fatty and green aroma of various oils, including rapeseed oil. [, , ]
Relevance: (E,E)-2,4-Decadienal is a major volatile compound in rapeseed oil formed through lipid oxidation, unlike Methallyl cyanide which originates from glucosinolates. It highlights the diverse origins of flavor compounds in the oil. [, , ]
1,5-Hexadien-3-ol
Compound Description: 1,5-Hexadien-3-ol is an alcohol with a fresh, grassy aroma, often generated through lipid oxidation in rapeseed oil. [, ]
Relevance: As with (E,E)-2,4-Decadienal, 1,5-Hexadien-3-ol is formed via lipid oxidation in rapeseed oil, contrasting with Methallyl cyanide's origin from glucosinolates. This difference showcases the various chemical pathways contributing to the oil's flavor profile. [, ]
2,5-Dimethylpyrazine
Compound Description: 2,5-Dimethylpyrazine is a heterocyclic aromatic compound that contributes a roasted, nutty aroma to rapeseed oil, particularly after heat treatment. [, ]
Relevance: Unlike Methallyl cyanide, 2,5-Dimethylpyrazine is generated during the heating process of rapeseed oil and contributes to its roasted flavor profile. This difference highlights the impact of processing on the oil's flavor. [, ]
Nonanal
Compound Description: Nonanal is a saturated aldehyde with a fatty, citrusy, and slightly floral aroma, found in rapeseed oil and often associated with lipid oxidation. [, ]
Relevance: Similar to other aldehydes like (E,E)-2,4-Decadienal, Nonanal is generated during lipid oxidation in rapeseed oil, unlike Methallyl cyanide. This contrast emphasizes the various chemical pathways involved in forming the oil's flavor profile. [, ]
Properties
CAS Number
4786-19-0
Product Name
Methallyl cyanide
IUPAC Name
3-methylbut-3-enenitrile
Molecular Formula
C5H7N
Molecular Weight
81.12 g/mol
InChI
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3
InChI Key
OIQDAVBXDLGCID-UHFFFAOYSA-N
SMILES
CC(=C)CC#N
Canonical SMILES
CC(=C)CC#N
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